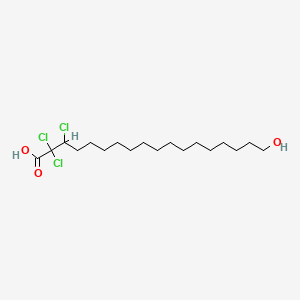
2,2,3-Trichloro-18-hydroxyoctadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Trichloro-18-hydroxyoctadecanoic acid is a chlorinated fatty acid derivative with the molecular formula C18H33Cl3O3. This compound is characterized by the presence of three chlorine atoms and a hydroxyl group attached to an octadecanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trichloro-18-hydroxyoctadecanoic acid typically involves the chlorination of octadecanoic acid derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride in the presence of a catalyst. The hydroxylation step can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trichloro-18-hydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The chlorinated positions can be reduced to form dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of octadecanoic acid with different functional groups replacing the chlorine atoms or modifying the hydroxyl group .
Scientific Research Applications
2,2,3-Trichloro-18-hydroxyoctadecanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its potential effects on cellular processes and its role as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,3-Trichloro-18-hydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and chlorine groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
18-Hydroxyoctadecanoic acid: A hydroxylated derivative of octadecanoic acid with similar structural features but without chlorine atoms.
2,2,3-Trichlorooctadecanoic acid: A chlorinated derivative without the hydroxyl group.
Uniqueness
2,2,3-Trichloro-18-hydroxyoctadecanoic acid is unique due to the combination of chlorination and hydroxylation on the octadecanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
138814-07-0 |
|---|---|
Molecular Formula |
C18H33Cl3O3 |
Molecular Weight |
403.8 g/mol |
IUPAC Name |
2,2,3-trichloro-18-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H33Cl3O3/c19-16(18(20,21)17(23)24)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-22/h16,22H,1-15H2,(H,23,24) |
InChI Key |
PHOBZGUJVSCEDV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCC(C(C(=O)O)(Cl)Cl)Cl)CCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















